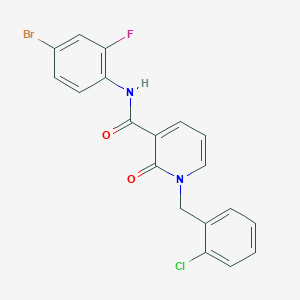

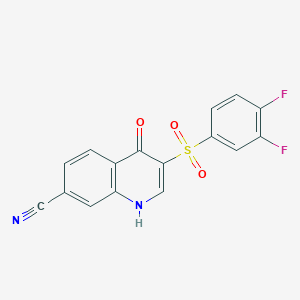

![molecular formula C12H19Cl2N3OS B2489760 2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride CAS No. 1803597-34-3](/img/structure/B2489760.png)

2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related thiazol-2-yl acetamide derivatives involves multi-step chemical reactions, starting from basic chemical precursors to achieve the desired molecular structure. Although specific synthesis details for the exact compound are not readily available, methodologies for synthesizing similar compounds involve reactions such as condensation, chlorination, and amide formation, highlighting the complexity and precision required in chemical synthesis processes (Saravanan et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of similar acetamide compounds reveals a significant orientation between different molecular rings, such as chlorophenyl and thiazole rings, indicating the three-dimensional conformation critical for the compound's physical and chemical properties. Intermolecular interactions, like C—H⋯O hydrogen bonding, play a crucial role in the crystal packing and stability of these compounds (Saravanan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving thiazol-2-yl acetamide derivatives are foundational for their synthesis and further chemical modifications. These reactions include nucleophilic substitution, addition reactions, and the formation of heterocyclic systems. The presence of functional groups like chloro, methyl, and acetamide significantly influences the chemical reactivity and interaction of the compound with other chemical entities (Savchenko et al., 2020).

Physical Properties Analysis

The physical properties of thiazol-2-yl acetamide derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. The orientation of molecular rings and the types of intermolecular interactions contribute to these physical characteristics, which are essential for understanding the compound's behavior under different conditions (Boechat et al., 2011).

Chemical Properties Analysis

The chemical properties, such as acidity (pKa values), reactivity, and stability of thiazol-2-yl acetamide derivatives, are determined by their functional groups and molecular geometry. Studies on similar compounds have shown that these properties are critical for their potential biological activities and interactions with biological molecules (Duran & Canbaz, 2013).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds related to 2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride have been studied extensively for their anticancer properties. For instance, a study synthesized and evaluated 5-methyl-4-phenyl thiazole derivatives, including similar compounds, for their anticancer activity. These compounds demonstrated significant selective cytotoxicity against human lung adenocarcinoma cells, with one derivative showing high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019). Another study synthesized benzimidazole–thiazole derivatives and found them to have promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).

Antimicrobial Activity

The compound's antimicrobial potential is also a subject of research. A study on arylidene compounds derived from 2-iminothiazolidine-4-one, which includes structurally related compounds, showed sensitivity against both gram-positive and gram-negative test organisms, indicating potential antimicrobial properties (Azeez & Abdullah, 2019).

Coordination Ability and Chemical Reactivity

A theoretical study on dichloro-substituted (1,3-thiazol-2-yl)acetamides, closely related to the compound , used natural bonding orbital analysis to discuss coordination ability and calculated various global reactivity descriptors. It found that these molecules showed potential coordination ability, varied chemical reactivity, and remarkable biological activities (Kumar & MisraNeeraj, 2014).

Biological Activity and Ligand-Protein Interactions

The biological activity and ligand-protein interactions of similar compounds were studied, focusing on benzothiazolinone acetamide analogs. Spectroscopic and quantum mechanical studies were conducted, along with modeling of ligand-protein interactions, indicating the compound's potential in various biological applications (Mary et al., 2020).

Eigenschaften

IUPAC Name |

2-chloro-N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3OS.ClH/c1-9-2-4-16(5-3-9)7-10-8-18-12(14-10)15-11(17)6-13;/h8-9H,2-7H2,1H3,(H,14,15,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJZPPGXMVESMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CSC(=N2)NC(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489681.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2489683.png)

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2489685.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2489686.png)

![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)

![2-Chloro-N-[[6-(trifluoromethyl)oxan-2-yl]methyl]acetamide](/img/structure/B2489694.png)

![N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2489695.png)

![Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2489697.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2489700.png)